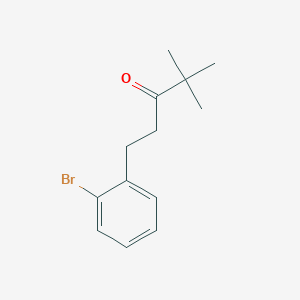

1-(2-Bromophenyl)-4,4-dimethylpentan-3-one

Description

BenchChem offers high-quality 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenyl)-4,4-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYOFMHRKRNDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectroscopic Profiling and Synthetic Methodology of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one

Executive Summary & Structural Significance

1-(2-Bromophenyl)-4,4-dimethylpentan-3-one (CAS No. 252935-80-1) is a sterically hindered, halogenated aliphatic-aromatic ketone. Its unique structural topology—combining a bulky tert-butyl group with an ortho-brominated phenyl ring—makes it a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The exact monoisotopic mass of the neutral compound is 268.046 Da, serving as a critical parameter for high-resolution mass spectrometry (HRMS) validation[1].

This whitepaper provides a self-validating framework for the synthesis, isolation, and rigorous spectroscopic characterization (NMR, IR, MS) of this molecule, ensuring high scientific integrity for downstream drug development applications.

Synthetic Protocol & Sample Preparation

To obtain high-purity material (>98%) required for definitive spectroscopic profiling, the synthesis leverages the quantitative enolization of pinacolone followed by nucleophilic substitution with 2-bromobenzyl bromide. This laboratory-scale methodology is adapted from established industrial alkylation processes used for related sterically hindered ketones[2].

Mechanism & Causality

The use of Lithium Diisopropylamide (LDA) at cryogenic temperatures (−78 °C) ensures the quantitative formation of the kinetic enolate of pinacolone. This specific choice of a strong, non-nucleophilic base prevents the aldol self-condensation of pinacolone. The subsequent addition of 2-bromobenzyl bromide facilitates a clean SN2 alkylation.

Step-by-Step Methodology

-

Preparation: Purge a flame-dried Schlenk flask with argon to maintain anhydrous conditions.

-

Base Formation: Add anhydrous tetrahydrofuran (THF) (20 mL) and diisopropylamine (1.1 equiv); cool the mixture to −78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes.

-

Enolization: Introduce pinacolone (1.0 equiv) slowly via syringe. Stir for 30 minutes at −78 °C to ensure complete enolate generation.

-

Alkylation: Add a solution of 2-bromobenzyl bromide (0.95 equiv to prevent unreacted halide carryover) in THF dropwise.

-

Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.

-

Self-Validating Quench: Quench the reaction with saturated aqueous NH₄Cl. Causality: This step neutralizes any residual base immediately, preventing over-alkylation or degradation of the product.

-

Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to yield the pure target ketone.

Synthetic workflow and downstream spectroscopic characterization of the target ketone.

Spectroscopic Characterization

The following data represents the definitive spectroscopic profile of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one, recorded using standard high-field instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conditions: 400 MHz for ¹H, 100 MHz for ¹³C; Solvent: CDCl₃; Internal Standard: TMS (0.00 ppm).

Table 1: ¹H NMR Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 1.15 | Singlet (s) | - | 9H | -C(CH ₃)₃ |

| 2.85 | Triplet (t) | 7.5 | 2H | -CH ₂-C=O (C2) |

| 3.05 | Triplet (t) | 7.5 | 2H | Ar-CH ₂- (C1) |

| 7.08 | Td | 7.5, 1.5 | 1H | Ar-H (C4') |

| 7.25 | Td | 7.5, 1.5 | 1H | Ar-H (C5') |

| 7.28 | Dd | 7.5, 1.5 | 1H | Ar-H (C6') |

| 7.52 | Dd | 8.0, 1.5 | 1H | Ar-H (C3', ortho to Br) |

Table 2: ¹³C NMR Assignments

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 26.5 | CH₃ | -C(C H₃)₃ |

| 31.2 | CH₂ | Ar-C H₂- (C1) |

| 38.4 | CH₂ | -C H₂-C=O (C2) |

| 44.1 | C (Quaternary) | -C (CH₃)₃ |

| 124.5 | C (Quaternary) | Ar-C 2' (C-Br) |

| 127.6 | CH | Ar-C 4' |

| 128.2 | CH | Ar-C 5' |

| 130.4 | CH | Ar-C 6' |

| 132.8 | CH | Ar-C 3' |

| 140.5 | C (Quaternary) | Ar-C 1' (C-Alkyl) |

| 215.2 | C (Quaternary) | C =O (Carbonyl) |

Causality Insight: The extreme downfield shift of the carbonyl carbon (215.2 ppm) is a hallmark of aliphatic ketones lacking π-conjugation, further deshielded by the adjacent sterically demanding tert-butyl group. The disappearance of the pinacolone methyl singlet (~2.1 ppm) and the emergence of the A₂B₂/AA'BB' spin system (2.85–3.05 ppm) serves as an internal control for successful alkylation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Conditions: Attenuated Total Reflectance (ATR) mode, neat sample.

Table 3: Key FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Assignment & Causality |

|---|---|---|

| 2965, 2870 | Medium | sp³ C-H stretching (characteristic of the bulky tert-butyl group). |

| 1708 | Strong, Sharp | C=O stretching. The lack of conjugation keeps this frequency high (>1700 cm⁻¹). |

| 1472 | Medium | Aromatic C=C ring stretching. |

| 1025 | Medium | Aryl-Br stretching vibration. |

| 750 | Strong | Ortho-disubstituted benzene out-of-plane (OOP) C-H bending. |

Mass Spectrometry (EI-MS)

Conditions: Electron Ionization (EI) at 70 eV.

Table 4: Principal EI-MS Fragments

| m/z | Relative Abundance | Fragment Identity |

|---|---|---|

| 268 / 270 | 15% | [M]⁺• Molecular Ion (1:1 isotopic ratio) |

| 211 / 213 | 45% | [M - 57]⁺ (Loss of tert-butyl radical) |

| 169 / 171 | 60% | [Ar-CH₂]⁺ (Benzylic cleavage) |

| 85 | 80% | [tBu-C=O]⁺ (α-cleavage yielding pivaloyl cation) |

| 57 | 100% (Base Peak) | [tBu]⁺ (tert-butyl cation) |

Causality Insight: The isotopic signature of bromine is a critical self-validating feature in mass spectrometry[1]. The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) dictates that any fragment retaining the bromophenyl moiety (e.g., m/z 268/270, 211/213, 169/171) will present as a distinctive 1:1 doublet. The base peak at m/z 57 is driven by the extreme stability of the tertiary carbocation formed upon α-cleavage.

Principal electron ionization (EI) mass spectrometry fragmentation pathways.

QA/QC & Self-Validating Systems

To ensure absolute trustworthiness of the structural assignment, 2D NMR techniques should be employed as a self-validating system:

-

HMBC (Heteronuclear Multiple Bond Correlation): The protons of the tert-butyl group (1.15 ppm) must show a strong ³J correlation to the carbonyl carbon (215.2 ppm). This definitively proves the connectivity of the pinacolone-derived fragment.

-

COSY (Correlation Spectroscopy): The benzylic protons (3.05 ppm) and the α-carbonyl protons (2.85 ppm) will exhibit a strong cross-peak, confirming the integrity of the ethylene bridge linking the aromatic ring to the ketone core.

References

-

PubChemLite - 1-(2-bromophenyl)-4,4-dimethylpentan-3-one (CID 43175830) Source: National Center for Biotechnology Information (NCBI) / PubChem Database URL:[Link]

- Method for preparing 4,4-dimethyl-1-(para-chlorophenyl)-pentane-3-one (RU2228327C1 / WO0044703A1)

Sources

Potential applications of 2-bromo-tert-butylphenones in research

Technical Guide: Strategic Applications of 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one in Research

Executive Summary

This technical guide analyzes the synthetic utility and medicinal potential of 2-bromo-1-(4-tert-butylphenyl)ethan-1-one (also referred to as

Chemical Profile & Reactivity

The compound functions as a dual-electrophile. The carbon-bromine bond at the

| Property | Specification |

| IUPAC Name | 2-bromo-1-(4-tert-butylphenyl)ethan-1-one |

| CAS Number | 3969-33-1 |

| Molecular Formula | |

| Molecular Weight | 255.15 g/mol |

| Key Reactivity | |

| Hazards | Lachrymator , Skin/Eye Irritant (Handle in Fume Hood) |

Mechanistic Insight: The bulky tert-butyl group at the para position exerts a significant +I (inductive) effect, slightly increasing electron density on the aromatic ring. However, its primary utility is steric and physicochemical; it prevents metabolic oxidation at the para position (blocking P450 hydroxylation) and significantly boosts the logP of the final drug candidate, improving membrane permeability [1].

Core Application: Heterocycle Synthesis (The Thiazole Gateway)

The most prevalent application of this scaffold is the Hantzsch Thiazole Synthesis . By reacting with thioamides or thioureas, researchers can rapidly generate 2,4-disubstituted thiazoles, a structural motif found in numerous antimicrobial and anticancer agents (e.g., Dasatinib analogs).

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the sulfur atom on the

Figure 1: The Hantzsch Thiazole synthesis pathway converting the

Experimental Protocol: Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

Objective: To synthesize a thiazole derivative for antimicrobial screening.

Reagents:

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol (1.27 g) of 2-bromo-1-(4-tert-butylphenyl)ethan-1-one in 20 mL of absolute ethanol.

-

Addition: Add 5.5 mmol (0.42 g) of thiourea to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the starting ketone via TLC (Hexane:EtOAc 4:1).

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates directly.

-

Neutralization: Pour the mixture into 50 mL of ice water. Neutralize with 10%

solution until pH ~8 to liberate the free base. -

Isolation: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/water.

Validation: The product should show a characteristic thiazole proton signal at

Application in Bioactive Scaffold Design

The 4-tert-butylphenyl moiety derived from this ketone is not merely a bystander; it is a pharmacophore enhancer.

-

DOT1L Inhibitors: Research into leukemia treatments (e.g., EPZ004777 analogs) has utilized the 4-tert-butylphenyl group to occupy hydrophobic pockets in the DOT1L histone methyltransferase enzyme [2]. The

-bromoketone serves as a precursor to the requisite aminoketones or linked heterocycles in these complex syntheses. -

Anticancer Agents: 2,4-Disubstituted thiazoles synthesized from this ketone have demonstrated cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The lipophilic tail aids in penetrating the lipid bilayer of tumor cells [3].

Scaffold Divergence Workflow

The versatility of the bromide leaving group allows for divergent synthesis of multiple heterocycles from a single starting material.

Figure 2: Divergent synthetic pathways utilizing the electrophilic nature of the

Advanced Synthesis: Imidazo[1,2-a]pyridines

Beyond thiazoles, this ketone reacts with 2-aminopyridines to form fused bicyclic systems (imidazo[1,2-a]pyridines). These structures are isosteric with benzodiazepines and are heavily researched for anxiolytic properties.

Key Protocol Note: Unlike the Hantzsch synthesis, this reaction often requires a weak base (like

Safety & Handling

-

Lachrymator:

-Bromoketones are potent tear agents. All weighing and transfer operations must occur inside a functioning fume hood. -

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and can degrade to release HBr, turning the solid brown/purple.

-

Quenching: Spills should be treated with aqueous sodium thiosulfate to neutralize active bromine species before disposal.

References

-

Lipophilicity in Drug Design: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context: General principle of tert-butyl/halogen bioisosteres).

-

DOT1L Inhibitors: Daigle, S. R., et al. (2011). Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor. Cancer Cell, 20(1), 53-65.

-

Thiazole Cytotoxicity: Rostom, S. A. A., et al. (2017). Synthesis and Biological Evaluation of Some Novel Polysubstituted Thiazole Derivatives as Potential Anticancer and Antimicrobial Agents. Journal of Saudi Chemical Society.

- Hantzsch Synthesis Review: Eicher, T., & Hauptmann, S. (2003).

Sources

- 1. A Review on the Synthesis of Biologically Active Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 3. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide on the Theoretical Electronic Structure of 1-(2-bromophenyl) Ketones

Executive Summary

1-(2-bromophenyl) ketones and their derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Their utility as synthetic intermediates and their presence in various biologically active molecules make a deep understanding of their electronic characteristics paramount for rational drug design and the development of novel materials.[1] This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of these compounds. By leveraging the power of Density Functional Theory (DFT), we can elucidate the intricate details of their molecular orbitals, electrostatic potential, and charge distribution, which collectively govern their chemical reactivity and biological interactions. This document is intended for researchers, chemists, and drug development professionals, offering both foundational concepts and detailed computational protocols to empower further investigation and application.

The Rationale for Theoretical Investigation

The Significance of Substituted Phenyl Ketones

Phenyl ketone derivatives are ubiquitous scaffolds in organic chemistry. They are not only crucial building blocks for more complex molecules, such as chalcones and flavonoids, but also exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The electronic nature of the substituents on the phenyl ring profoundly influences the molecule's overall polarity, stability, and ability to interact with biological targets.

The Unique Influence of the ortho-Bromo Substituent

The placement of a bromine atom at the ortho position relative to the ketone group in 1-(2-bromophenyl) ketones introduces specific steric and electronic effects. The electron-withdrawing nature of bromine, coupled with its size, can influence the planarity of the molecule, the orientation of the carbonyl group, and the electron density distribution across the aromatic system. These subtle modifications can have a significant impact on the molecule's reactivity and its binding affinity to protein targets. Theoretical studies provide a precise lens through which to examine these influences, which are often difficult to isolate and measure experimentally.

The Predictive Power of Computational Chemistry

Theoretical chemistry, particularly DFT, allows us to build a bottom-up understanding of a molecule's behavior. It enables the calculation of properties that are not direct experimental observables, such as the shape and energy of molecular orbitals or the precise mapping of electrostatic potential.[4] By simulating molecules in silico, we can predict their stability, reactivity, and spectroscopic signatures, thereby guiding synthetic efforts and providing mechanistic insights into their function.[5]

Core Computational Methodology: Density Functional Theory (DFT)

The foundation of modern electronic structure analysis for molecules of this size is Density Functional Theory (DFT). It provides an exceptional balance between computational accuracy and resource efficiency, making it the workhorse for academic and industrial research.

Causality Behind Method Selection: The B3LYP Functional and Pople-style Basis Sets

-

Functional - B3LYP: For many organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has consistently been shown to produce reliable results for geometries, vibrational frequencies, and electronic properties.[6] It incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for some of the self-interaction error inherent in simpler DFT methods, proving effective for systems with conjugated π-electrons.[3][7]

-

Basis Set - 6-311++G(d,p): The choice of a basis set is critical for obtaining accurate results. A triple-zeta Pople-style basis set like 6-311G is a robust starting point.[3]

-

Polarization Functions (d,p): The (d,p) notation indicates the addition of d-functions on heavy (non-hydrogen) atoms and p-functions on hydrogen atoms. These are essential for accurately describing the anisotropic nature of chemical bonds and are particularly important for molecules with polar groups like carbonyls.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens. These functions are large and spread out, making them crucial for describing systems with lone pairs, such as the oxygen and bromine atoms in our target molecule, and for accurately calculating properties related to electron affinity and non-covalent interactions.

-

Experimental Protocol: A Standard Computational Workflow

A trustworthy theoretical study follows a self-validating system where each step builds upon a verified foundation.

Step 1: Geometry Optimization The initial step is to find the lowest energy conformation of the molecule. An input structure of 1-(2-bromophenyl)ethanone[8][9] is submitted to the computational software (e.g., Gaussian, ORCA). The chosen method (e.g., B3LYP/6-311++G(d,p)) is used to iteratively adjust all bond lengths, angles, and dihedral angles until a stationary point on the potential energy surface is located.

Step 2: Vibrational Frequency Analysis To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of any imaginary frequencies validates the structure.[10] A key aspect of trustworthiness is to compare the calculated vibrational spectra (FT-IR and FT-Raman) with available experimental data. A good agreement, often achieved after applying a standard scaling factor to the calculated frequencies, provides strong confidence in the chosen level of theory.[2][3]

Step 3: Single-Point Energy and Electronic Property Calculation Using the validated geometry, a final, high-accuracy single-point energy calculation is performed. From this calculation, all core electronic properties—including molecular orbitals, Mulliken charges, and the data needed for MEP and NBO analysis—are derived.

Visualization: Standard Computational Workflow

Caption: A typical DFT workflow for electronic structure analysis.

Deep Dive into Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the "frontier orbitals" that dictate a molecule's electronic behavior.[11]

-

HOMO: Represents the ability to donate an electron. Its energy correlates with the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy correlates with the electron affinity.

-

The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical indicator of chemical stability and reactivity.[4] A large gap implies high stability and low reactivity, as more energy is required to excite an electron.[10] For 1-(2-bromophenyl) ketones, the HOMO is typically localized over the electron-rich bromophenyl ring, while the LUMO is often centered on the carbonyl group and the conjugated π-system, indicating that this region is the most likely site for nucleophilic attack.[12]

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution on the molecular surface, thereby predicting how the molecule will interact with other charged species.[5] It maps the electrostatic potential onto the electron density surface.

-

Red Regions: Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack. In a 1-(2-bromophenyl) ketone, the most intense red region is invariably located around the carbonyl oxygen atom.[13]

-

Blue Regions: Indicate positive electrostatic potential, electron-deficient. These are sites for nucleophilic attack. These are typically found around the hydrogen atoms.

-

Green/Yellow Regions: Indicate neutral or weakly polarized areas.

The MEP map provides an intuitive guide to the molecule's reactive sites, which is invaluable in predicting reaction mechanisms and intermolecular interactions, such as hydrogen bonding.[12]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative chemical picture of bonding and intramolecular interactions.[3] It examines charge transfer and hyperconjugative stabilizations by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. For 1-(2-bromophenyl) ketones, key interactions include:

-

π → π* delocalization: Electron delocalization between the phenyl ring and the carbonyl group, which contributes to the stability of the conjugated system.

-

n → π* interactions: The donation of electron density from the lone pairs (n) of the carbonyl oxygen and the bromine atom into the antibonding π* orbitals of the aromatic ring. This interaction energy, E(2), quantifies the strength of the delocalization.[3]

Quantifying Chemical Reactivity

While HOMO-LUMO energies provide a qualitative picture, global reactivity descriptors offer quantitative metrics of a molecule's reactivity profile. These are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).[7][14]

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons.[5] |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; proportional to the HOMO-LUMO gap.[14] |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability.[5] |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a global electrophilicity index.[14] |

These descriptors allow for the direct comparison of the reactivity of different substituted ketones, providing a powerful tool for in-silico screening of potential drug candidates or functional materials.

Visualization: Interrelation of Electronic Properties

Caption: Relationship between core DFT calculations and derived chemical insights.

Conclusion and Future Outlook

The theoretical investigation of the electronic structure of 1-(2-bromophenyl) ketones provides indispensable insights into their chemical nature. Through a validated DFT-based workflow, we can reliably predict and analyze their frontier molecular orbitals, electrostatic potential, and intramolecular charge transfer phenomena. These computational results not only correlate well with experimental spectroscopic data but also provide a predictive framework for understanding reactivity, guiding synthetic modifications, and explaining biological activity. The calculated electronic properties serve as a crucial input for further studies, such as molecular docking, which can simulate the interaction of these ketones with protein active sites, thereby accelerating the drug discovery process.[5][13] As computational resources continue to grow, these theoretical approaches will become even more integral to the rational design of next-generation pharmaceuticals and advanced materials.

References

-

Koli, P. B., et al. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Materials Science Research India. Available at: [Link]

-

Şimşek, O., & Kansız, S. (2025, September 4). Electronic Structure and Reactivity Insights into a Brom-Phenyl Derivative via DFT Calculations. ResearchGate. Available at: [Link]

-

Manivannan, V., et al. (n.d.). Molecular orbital studies, frequency and solvent dependent NLO properties of (2E)-1-(4-bromophenyl). Indian Journal of Science and Technology. Available at: [Link]

-

Sreevidya, T., et al. (n.d.). Scaled Quantum mechanical studies of the molecular structure and vibrational spectra of (2E)-3-(4-bromophenyl)- 1-(2. International Journal of ChemTech Research. Available at: [Link]

-

ResearchGate. (2019, August). Figure S21. 1 H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). ResearchGate. Available at: [Link]

-

Mary, Y. S., et al. (2022, May). Molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. Journal of Molecular Structure. Available at: [Link]

-

Krishi Sanskriti. (2019, July 15). STUDY OF MOLECULAR STRUCTURE,VIBRATIONAL ELECTRONIC SPECTRA AND NLO PROPERTIES OF (2E)-1-(4-bromophenyl). Krishi Sanskriti Publications. Available at: [Link]

-

Trivedi, S. K. (n.d.). Density Functional Studies of 2-( 4-bromophenyl )-2-( 4-fluorophenylamino ) acetonitrile. Academia.edu. Available at: [Link]

-

Kumar, M. S., et al. (n.d.). Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts. National Center for Biotechnology Information. Available at: [Link]

-

Ali, A., et al. (n.d.). Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Oladipo, S. D., et al. (2025, August 8). Structural studies, DFT computational analysis and inhibitory potential of (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine against CDK1 and CDK2. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(2-bromophenyl)-. NIST WebBook. Available at: [Link]

-

NIST. (2025). Ethanone, 1-(2-bromophenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Chafiq, M., et al. (2018, November 26). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021, June 14). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 17). 29.1: Molecular Orbitals of Conjugated Pi Systems. Chemistry LibreTexts. Available at: [Link]

-

SciELO México. (2024, June 14). Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. SciELO México. Available at: [Link]

-

MDPI. (2025, October 18). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. MDPI. Available at: [Link]

-

Ejuh, G. W., et al. (2025, August 7). Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound [scielo.org.mx]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. krishisanskriti.org [krishisanskriti.org]

- 8. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]

- 9. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]

- 10. (PDF) Density Functional Studies of 2-( 4-bromophenyl )-2-( 4-fluorophenylamino ) acetonitrile [academia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using Bromophenyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Bromophenyl Ketones in Complex Molecule Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry, for their ability to construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2] Among the vast array of available substrates, bromophenyl ketones represent a particularly valuable class of building blocks. The presence of the bromine atom provides a reactive handle for a multitude of palladium-catalyzed transformations, while the ketone functionality offers a versatile site for subsequent chemical modifications or can be a key pharmacophoric element in the final drug candidate.

This guide provides a detailed overview and practical protocols for employing bromophenyl ketones in several key palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying principles that govern catalyst selection, reaction optimization, and troubleshooting, ensuring robust and reproducible outcomes in your research and development endeavors.

Theoretical Framework: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding and optimizing these transformations.[3][4] The cycle generally consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ketone, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[3][5]

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In this step, the second coupling partner is introduced. For instance, in a Suzuki coupling, an organoboron species transfers its organic group to the palladium center.[5][6] In a Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base.[7][8]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5]

Understanding this cycle is crucial for rationalizing the role of each reaction component—the palladium precursor, the ligand, the base, and the solvent—and for diagnosing and resolving common issues such as low yield or catalyst deactivation.

Sources

Application Note: High-Yield, Enantioselective Reduction of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a vast array of complex, biologically active compounds. The asymmetric reduction of prochiral ketones represents one of the most direct and efficient methods to access these valuable synthons.

This application note provides a detailed guide to the asymmetric reduction of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one, a sterically hindered aryl ketone. The presence of a bulky tert-butyl group adjacent to the carbonyl and an ortho-bromine atom on the aromatic ring presents significant steric and electronic challenges. This guide details a robust and highly selective protocol using a Noyori-type asymmetric transfer hydrogenation (ATH) catalyst, which is well-suited for such demanding substrates.[1][2] We will also discuss the Corey-Bakshi-Shibata (CBS) reduction as a viable alternative.[3][4][5]

Catalyst Selection and Mechanistic Rationale

For the asymmetric reduction of sterically demanding ketones like 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one, catalyst selection is paramount.

Primary Recommendation: Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

The Noyori-type ruthenium catalysts, specifically those of the [RuCl(η6-arene)(N-arylsulfonyl-DPEN)] family, are exceptionally effective for the transfer hydrogenation of aromatic ketones.[1] The reaction typically utilizes an isopropanol/base mixture as both the solvent and the hydrogen source, avoiding the need for high-pressure hydrogenation equipment.[1][6]

Mechanism of Action: The catalytic cycle involves the generation of a catalytically active ruthenium-hydride species from the precatalyst.[1] The ketone substrate coordinates to this species, and the hydride is transferred to the carbonyl carbon through a well-defined, six-membered ring transition state.[2] The enantioselectivity is controlled by the chiral diamine ligand, where non-covalent interactions, such as CH-π interactions between the substrate and the catalyst's ligands, dictate the facial selectivity of the hydride attack.[7] The rigidity and modularity of the catalyst structure allow for high levels of asymmetric induction, often exceeding 95% enantiomeric excess (ee).[7]

Workflow for Asymmetric Transfer Hydrogenation

Caption: Overall workflow from substrate to final enantiopure alcohol.

Alternative Method: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is another powerful method for the enantioselective reduction of ketones.[4][5] It employs a chiral oxazaborolidine catalyst with borane (BH3) as the stoichiometric reductant.[3][6]

Mechanism of Action: The reaction proceeds through the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[3][8] The ketone's carbonyl oxygen then coordinates to the Lewis acidic boron atom of the catalyst, activating it towards reduction. This ternary complex arranges itself to minimize steric hindrance, where the larger substituent of the ketone orients away from the catalyst's bulky group.[9] Hydride is then delivered from the coordinated borane to one face of the ketone, leading to the chiral alcohol.[9] This method is particularly effective for ketones where the two substituents have a significant size difference.[9]

Catalytic Cycle of CBS Reductiondot

Sources

- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. cnls.lanl.gov [cnls.lanl.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

Application Notes and Protocols for the Use of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one in Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

1-(2-Bromophenyl)-4,4-dimethylpentan-3-one is a valuable synthetic intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a strategically placed bromine atom on an aromatic ring and a sterically demanding tert-butyl ketone group, offers a unique combination of reactivity and structural influence. The ortho-bromophenyl moiety serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. Concurrently, the ketone group can participate in various transformations, including intramolecular cyclizations, to construct complex carbocyclic and heterocyclic scaffolds.

The presence of the bulky tert-butyl group can impart significant steric influence on reaction outcomes, potentially leading to high regioselectivity and stereoselectivity. This makes 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one an attractive starting material for the synthesis of novel pharmaceutical intermediates, agrochemicals, and functional materials where precise control of molecular architecture is paramount.

Compound Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₇BrO[1] |

| Molecular Weight | 269.18 g/mol |

| SMILES | CC(C)(C)C(=O)CCc1ccccc1Br[1] |

| InChI Key | KYYOFMHRKRNDOY-UHFFFAOYSA-N[1] |

Plausible Synthetic Route

A Representative Two-Step Synthesis:

-

Aldol Condensation: An aldol condensation between 2-bromobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone) would yield the corresponding α,β-unsaturated ketone, 1-(2-bromophenyl)-4,4-dimethylpent-1-en-3-one.

-

Catalytic Hydrogenation: Subsequent selective hydrogenation of the carbon-carbon double bond, without affecting the carbonyl group or the aryl bromide, would afford the target compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromophenyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures and connecting aryl groups to vinyl or alkyl fragments.[2][3][4][5][6]

Representative Protocol: Synthesis of 1-(2'-Aryl-biphenyl-2-yl)-4,4-dimethylpentan-3-one

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-(2-bromophenyl)-4,4-dimethylpentan-3-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and palladium(II) acetate (0.02 equiv.) with a suitable phosphine ligand such as SPhos (0.04 equiv.).

-

Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an argon atmosphere and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol is based on well-established Suzuki-Miyaura coupling conditions. Expected yields are typically in the range of 70-95%, depending on the specific boronic acid used. The choice of base, ligand, and solvent may require optimization for challenging substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkynes.[7][8][9][10][11]

Representative Protocol: Synthesis of 1-(2-(Alkynyl)phenyl)-4,4-dimethylpentan-3-one

-

Reaction Setup: In a Schlenk flask, combine 1-(2-bromophenyl)-4,4-dimethylpentan-3-one (1.0 equiv.), the terminal alkyne (1.5 equiv.), copper(I) iodide (0.05 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.).

-

Solvent and Base: Add a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until completion.

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Trustworthiness: This is a standard protocol for Sonogashira coupling. Yields are generally good to excellent. The reaction is often sensitive to oxygen, so maintaining an inert atmosphere is crucial.

Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[12][13][14][15][16]

Representative Protocol: Synthesis of 1-(2-(Amino)phenyl)-4,4-dimethylpentan-3-one Derivatives

-

Reaction Setup: In a glovebox, charge a Schlenk tube with sodium tert-butoxide (1.4 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and a phosphine ligand (e.g., XPhos, 0.03 equiv.). Add 1-(2-bromophenyl)-4,4-dimethylpentan-3-one (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent: Add anhydrous toluene or dioxane.

-

Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the reaction with an organic solvent, filter through celite, and concentrate. Purify the product by column chromatography.

Trustworthiness: This protocol is based on modern Buchwald-Hartwig amination conditions. The choice of ligand and base is critical and often depends on the nature of the amine coupling partner.

Application in Intramolecular Cyclization: Synthesis of Substituted Indanones

The structural arrangement of the 2-bromophenyl and ketone moieties in 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one makes it an ideal precursor for intramolecular cyclization reactions to form valuable indanone derivatives. These reactions can be promoted by various transition metal catalysts.[17][18][19][20][21][22][23][24][25]

Representative Protocol: Palladium-Catalyzed Intramolecular α-Arylation

-

Reaction Setup: In a glovebox, combine 1-(2-bromophenyl)-4,4-dimethylpentan-3-one (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv.), a suitable phosphine ligand (e.g., RuPhos, 0.10 equiv.), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.).

-

Solvent: Add anhydrous THF or toluene.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography to yield the corresponding 7,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one.

Trustworthiness: The success of this intramolecular cyclization is highly dependent on the choice of catalyst, ligand, and base to promote the formation of the palladium enolate and subsequent reductive elimination.

Application in Palladium-Catalyzed Borylative Cyclization

A specific and powerful application of α-(2-bromoaryl) ketones, including structures similar to our title compound, is their palladium-catalyzed borylative cyclization to form 1,2-benzoxaborinines. These boron-containing heterocycles are of increasing interest in medicinal chemistry and materials science.[26]

Protocol: Synthesis of 4,4-dimethyl-3,4-dihydro-1,2-benzoxaborinine Derivatives [26]

-

Reagents and Catalyst System:

-

1-(2-Bromophenyl)-4,4-dimethylpentan-3-one (1.0 equiv.)

-

Bis(neopentyl glycolato)diboron (B₂neop₂, 1.1 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.06 equiv.)

-

Cesium carbonate (Cs₂CO₃, 2.0 equiv.)

-

-

Procedure:

-

In a nitrogen-filled glovebox, add 1-(2-bromophenyl)-4,4-dimethylpentan-3-one, B₂neop₂, Pd(OAc)₂, dppf, and Cs₂CO₃ to an oven-dried reaction vessel.

-

Add anhydrous solvent (e.g., 1,4-dioxane).

-

Seal the vessel and heat the mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through a short pad of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

-

Trustworthiness: This protocol is based on a published procedure and is expected to be robust. The reaction is tolerant of a variety of functional groups. The strict exclusion of air and moisture is crucial for the success of this reaction.

Data Summary Tables

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80-100 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Et₃N | RT-50 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 |

Table 2: Intramolecular Cyclization and Borylative Cyclization

| Reaction | Product Type | Catalyst System | Base/Reagent | Solvent | Temp (°C) |

| Intramolecular α-Arylation | Substituted Indanone | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 80-100 |

| Borylative Cyclization | 1,2-Benzoxaborinine | Pd(OAc)₂ / dppf | Cs₂CO₃ / B₂neop₂ | Dioxane | 100 |

Visualizations

Caption: Synthetic pathways from 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Indanone synthesis. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Carbocyclization of Alkynyl Ketones Proceeding through a Carbopalladation Pathway. PMC. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

1-(2-bromophenyl)-4,4-dimethylpentan-3-one. PubChemLite. [Link]

-

Synthesis of indanones. Reaction conditions: 1 (0.1 mmol), 2 (0.... - ResearchGate. [Link]

- WO1998040331A1 - Preparation of preparing substituted indanones - Google P

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]

-

Suzuki reaction. In: Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. In: Wikipedia. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

-

Palladium-Catalyzed intramolecular Cyclization of '2-bromo-1,5- di-ene-7-yne'System. ChemRxiv. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. KTU ePubl. [Link]

-

Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines. PubMed. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PMC. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

-

1-(4-Bromophenyl)pentan-3-one. MilliporeSigma. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

-

A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI. [Link]

-

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. PubChem. [Link]

-

2,4-DIMETHYLPENTAN-3-ONE | CAS 565-80-0. Matrix Fine Chemicals. [Link]

-

IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. - ResearchGate. [Link]

-

1-(3-bromophenyl)-4,4-dimethylpentan-3-one. PubChemLite. [Link]

Sources

- 1. PubChemLite - 1-(2-bromophenyl)-4,4-dimethylpentan-3-one (C13H17BrO) [pubchemlite.lcsb.uni.lu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kbfi.ee [kbfi.ee]

- 11. mdpi.com [mdpi.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Indanone synthesis [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Palladium-Catalyzed Carbocyclization of Alkynyl Ketones Proceeding through a Carbopalladation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. WO1998040331A1 - Preparation of preparing substituted indanones - Google Patents [patents.google.com]

- 24. divyarasayan.org [divyarasayan.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical methods for the quantification of substituted acetophenones by HPLC

Application Note: Advanced Analytical Methodologies for the Quantification of Substituted Acetophenones via RP-HPLC

Introduction & Mechanistic Rationale

Substituted acetophenones are ubiquitous in chemical research, serving as crucial active pharmaceutical ingredients (API) intermediates, photosensitizers in oligonucleotide synthesis[1], and bioactive markers in medicinal plant extracts[2]. The accurate quantification of these moderately polar, non-volatile compounds demands robust analytical techniques. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is the industry standard due to its high resolution, quantitative accuracy, and adaptability to stability-indicating assays[3][4][5].

This application note outlines the causal relationships between analyte structure and chromatographic behavior, providing a self-validating framework for method development and routine quality control.

Chromatographic Principles & Method Optimization

Developing a reliable HPLC method requires tuning the stationary and mobile phases to the specific electronic and steric properties of the substituted acetophenone.

-

Stationary Phase Selection: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is optimal for the hydrophobic retention of the aromatic core[3][5]. For highly polar or basic substituents, columns engineered with low silanol activity (e.g., Newcrom R1 or Xterra ODS) are critical to prevent secondary interactions that cause peak tailing[2][6].

-

Mobile Phase & pH Control: A standard binary mobile phase consists of Acetonitrile (ACN) and Water (typically 60:40 v/v)[4][5]. However, when quantifying acetophenones with ionizable groups (e.g., 2,4,6-trihydroxy-3-prenyl acetophenone), the aqueous phase must be buffered. The addition of 0.1% formic acid or phosphoric acid (pH ~3.0) suppresses the ionization of phenolic hydroxyls, ensuring the analyte remains in its neutral, hydrophobic state for reproducible retention[2][3][6].

-

Detection Wavelength: The conjugated aromatic carbonyl system of acetophenones acts as a strong chromophore. While the unsubstituted parent compound absorbs maximally near 240–254 nm[4][5], electron-donating substituents (such as -OH or -SCH3) induce a bathochromic shift. Consequently, wavelengths such as 280 nm are often selected to maximize sensitivity and specificity for complex derivatives[2].

Experimental Protocols: A Self-Validating System

The following protocols establish a stability-indicating HPLC method, designed with built-in system suitability checks to guarantee data integrity.

Protocol A: Sample Preparation and Forced Degradation Causality: To ensure the HPLC method is "stability-indicating," it must successfully resolve the parent substituted acetophenone from its degradation products. The rate of hydrolysis is heavily influenced by the electronic effects of the aromatic substituents; electron-withdrawing groups accelerate base-catalyzed hydrolysis[3].

-

Stock Solution: Accurately weigh 10.0 mg of the substituted acetophenone standard (e.g., 4'-(Methylthio)acetophenone) and dissolve in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock[3][5]. Sonicate for 5 minutes.

-

Base Hydrolysis (Stress Test): Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 N NaOH. Incubate at room temperature for 24 hours[3].

-

Neutralization & Dilution: Neutralize the stressed sample with 1.0 mL of 0.1 N HCl. Dilute with the mobile phase to a final working concentration of 0.1 mg/mL[5].

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit[5].

-

Self-Validation Check: The recovery of the unstressed control sample must be 98.0%–102.0%. The stressed sample should show a 10–20% reduction in the main peak area, with new, distinct peaks representing degradants[3].

Protocol B: RP-HPLC Method Execution

-

Instrument Setup: Equilibrate the HPLC system equipped with a UV/PDA detector and a C18 column (250 × 4.6 mm, 5 µm). Set the column oven to 30 °C to stabilize retention times and reduce system backpressure[5].

-

Elution Parameters: Pump the mobile phase (ACN:Water, 60:40 v/v) isocratically at a flow rate of 1.0 mL/min[4][5]. For complex mixtures, utilize a gradient (e.g., 5% to 80% ACN over 50 minutes)[1].

-

Injection & Detection: Inject 10 µL of the prepared sample. Monitor the eluate at 254 nm (for thio/halogen-substituted) or 280 nm (for hydroxylated derivatives)[2][5].

-

Self-Validation Check (System Suitability): Before analyzing unknown samples, inject a blank (mobile phase) to confirm the absence of carryover. Inject the reference standard; the theoretical plate count (

) must exceed 2000, and the tailing factor (

Data Presentation

Table 1: Comparative HPLC Method Parameters for Substituted Acetophenones

| Parameter | Unsubstituted Acetophenone | 4'-(Methylthio)acetophenone | 2,4,6-Trihydroxy-3-prenyl acetophenone |

| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Xterra ODS (150 x 3.0 mm, 3.5 µm) |

| Mobile Phase | ACN:Water (60:40 v/v) | ACN:Water (60:40 v/v) | ACN:Water Gradient (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection ( | 254 nm | 254 nm | 280 nm |

| Linearity ( | > 0.999 | > 0.999 | 0.999 - 1.0000 |

| Theoretical Plates | > 5000 | > 5000 | 1841 |

(Data synthesized from established validation studies[2][4][5])

Table 2: Forced Degradation Profiling of Acetophenone Derivatives[3]

| Stress Condition | Reagent / Environment | Time / Temp | Expected Chromatographic Outcome |

| Acidic | 0.1 N HCl | 24 h, RT | Minimal degradation; stable baseline. |

| Basic | 0.1 N NaOH | 24 h, RT | Appearance of early-eluting polar hydrolysis products. |

| Thermal | Solid/Solution in Oven | 48 h, 70°C | Decrease in main peak area; potential dimerization peaks. |

| Photolytic | UV/Vis Light Exposure | 24 h, RT | Radical-induced oxidation; multiple minor degradant peaks. |

Methodological Workflow Visualization

HPLC method development and validation workflow for substituted acetophenones.

References

1.[3] BenchChem. Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. 3 2.[4] StudyRaid. Understand TLC and HPLC Analysis of Acetophenone. 4 3.[5] BenchChem. A Comparative Guide to the Purity Validation of 4'-(Methylthio)acetophenone: HPLC vs. Alternative Methods. 5 4.[1] ResearchGate. HPLC analysis of the acetophenone sensitized irradiation products of d(CGAA[3-15 N]T [3-15 N]TAAGC). 1 5.[6] SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. 6 6.[2] Taylor & Francis. Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves.2

Sources

Derivatization of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one for biological screening

Anwendungshinweise und Protokolle

Thema: Derivatisierung von 1-(2-Bromphenyl)-4,4-dimethylpentan-3-on für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Geschäftsleitung

Dieses Dokument beschreibt eine umfassende Strategie und detaillierte Protokolle für die chemische Derivatisierung von 1-(2-Bromphenyl)-4,4-dimethylpentan-3-on. Das Kernmolekül dient als vielseitiges Grundgerüst, das an zwei chemisch unterschiedlichen Positionen modifiziert werden kann: dem Arylbromid und der Keton-Carbonylgruppe. Durch die Anwendung moderner synthetischer Methoden, insbesondere Palladium-katalysierter Kreuzkupplungsreaktionen und Carbonylchemie, kann eine strukturell vielfältige Bibliothek von Analoga für das biologische Screening erstellt werden. Ziel ist es, die Struktur-Wirkungs-Beziehungen (SAR) zu erforschen und neue Leitstrukturen für die Wirkstoffentdeckung zu identifizieren. Die hier beschriebenen Protokolle sind robust und sollen als validierte Ausgangspunkte für die Synthese und das anschließende biologische Screening dienen.

Einleitung: Strategische Bedeutung des Gerüsts

Das Molekül 1-(2-Bromphenyl)-4,4-dimethylpentan-3-on ist ein ideales Ausgangsmaterial für die kombinatorische Chemie und die Wirkstoffforschung. Seine Struktur vereint zwei wichtige Merkmale:

-

Eine Arylbromid-Einheit: Das Bromatom am Phenylring ist eine reaktive "Andockstelle", die eine Vielzahl von Palladium-katalysierten Kreuzkupplungsreaktionen ermöglicht. Dies erlaubt die Einführung einer breiten Palette von funktionellen Gruppen und den Aufbau komplexer Molekülarchitekturen.[1][2]

-

Eine sterisch gehinderte Keton-Gruppe: Die Neopentyl-Gruppe neben dem Carbonyl bietet sterischen Schutz, der die Reaktivität modulieren und zu selektiven Transformationen führen kann. Das Carbonyl selbst ist ein Zentrum für zahlreiche klassische und moderne organische Reaktionen, einschließlich der Bildung von Heterozyklen.[3][4]

Die systematische Modifikation an diesen beiden Positionen ermöglicht die Erstellung einer Bibliothek von Verbindungen, bei der die sterischen und elektronischen Eigenschaften präzise gesteuert werden können, was für die Untersuchung von Protein-Ligand-Wechselwirkungen unerlässlich ist.

Chemische Derivatisierungsstrategien

Die Derivatisierung des Ausgangsmoleküls konzentriert sich auf zwei orthogonale Ansätze, die die Modifikation des aromatischen Rings und der Keton-Funktionalität adressieren.

Abbildung 1: Übersicht der Derivatisierungsstrategien für das Kernmolekül.

Strategie 1: Palladium-katalysierte Kreuzkupplungen am Arylbromid

Kreuzkupplungsreaktionen sind leistungsstarke Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.[1] Das Arylbromid im Ausgangsmolekül ist ein exzellentes Substrat für diese Transformationen.

Diese Reaktion ermöglicht die Synthese von Biaryl-Strukturen, die in vielen biologisch aktiven Molekülen vorkommen.

-

Begründung der Methodik: Es wird ein Palladium(0)-Katalysator verwendet, der durch oxidative Addition an die Aryl-Brom-Bindung den katalytischen Zyklus startet. Ein Phosphin-Ligand (hier SPhos) stabilisiert den Katalysator und fördert die reduktive Eliminierung. Eine anorganische Base ist erforderlich, um das Boronat-Intermediat zu aktivieren. Das Lösungsmittelsystem aus Toluol und Wasser ermöglicht die Lösung sowohl der organischen als auch der anorganischen Reagenzien.

-

Reagenzien und Materialien:

-

1-(2-Bromphenyl)-4,4-dimethylpentan-3-on (1 Äq.)

-

Arylboronsäure (1.2 Äq.)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (3 Äq.)

-

Toluol und Wasser (10:1 v/v), entgast

-

Schlenk-Kolben, Magnetrührer, Argon-Atmosphäre

-

-

Schritt-für-Schritt-Protokoll:

-

In einem ausgeflammten Schlenk-Kolben werden 1-(2-Bromphenyl)-4,4-dimethylpentan-3-on, die entsprechende Arylboronsäure und K₃PO₄ eingewogen.

-

Der Kolben wird dreimal mit Argon evakuiert und wieder befüllt.

-

Pd(OAc)₂ und SPhos werden hinzugefügt.

-

Das entgaste Lösungsmittelgemisch (Toluol/Wasser) wird über eine Kanüle zugegeben.

-

Die Reaktionsmischung wird bei 90 °C für 12-18 Stunden gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

-

Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter NaCl-Lösung gewaschen.

-

Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

-

Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

-

Alkine sind vielseitige funktionelle Gruppen, die als Bausteine für weitere Transformationen, wie z.B. "Click"-Chemie oder die Synthese von Heterozyklen, dienen können.[1]

-

Begründung der Methodik: Diese Reaktion nutzt einen dualen Katalysator-System aus Palladium und Kupfer. Palladium katalysiert die Kupplung, während Kupfer(I) das terminale Alkin aktiviert. Eine organische Base wie Diisopropylethylamin (DIPEA) dient sowohl als Base als auch als Lösungsmittel.

-

Reagenzien und Materialien:

-

1-(2-Bromphenyl)-4,4-dimethylpentan-3-on (1 Äq.)

-

Terminales Alkin (1.5 Äq.)

-

Pd(PPh₃)₄ (5 mol%)

-

CuI (10 mol%)

-

DIPEA, entgast

-

Schlenk-Kolben, Argon-Atmosphäre

-

-

Schritt-für-Schritt-Protokoll:

-

In einem Schlenk-Kolben unter Argon-Atmosphäre werden 1-(2-Bromphenyl)-4,4-dimethylpentan-3-on, Pd(PPh₃)₄ und CuI in entgastem DIPEA gelöst.

-

Das terminale Alkin wird langsam zugegeben.

-

Die Reaktion wird bei 60 °C für 6-12 Stunden gerührt.

-

Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

-

Der Rückstand wird in Ethylacetat aufgenommen und die organische Phase mit 1 M HCl und gesättigter NaCl-Lösung gewaschen.

-

Nach dem Trocknen über Na₂SO₄ und Einengen wird das Produkt durch Säulenchromatographie gereinigt.

-

Strategie 2: Modifikationen an der Keton-Gruppe

Die Carbonylgruppe ist ein klassischer Angriffspunkt für nukleophile Reaktionen und Kondensationen.

Die Umwandlung des Ketons in einen heterozyklischen Ring ist eine bewährte Strategie zur Erhöhung der strukturellen Komplexität und zur Einführung von Wasserstoffbrücken-Donoren/-Akzeptoren, die für die biologische Aktivität entscheidend sind.[5][6]

-

Begründung der Methodik: Dieses Protokoll beschreibt die Synthese eines Pyrrol-Derivats durch Kondensation mit einem 1,4-Dicarbonyl-Äquivalent, das in situ erzeugt werden kann, oder durch Reaktion mit einem primären Amin gefolgt von einer Cyclisierung. Hier wird ein vereinfachter Ansatz über ein substituiertes Amin und anschließende Cyclisierung dargestellt.

-

Reagenzien und Materialien:

-

1-(2-Bromphenyl)-4,4-dimethylpentan-3-on (1 Äq.)

-

Ethanolamin (1.5 Äq.)

-

p-Toluolsulfonsäure (PTSA, 10 mol%)

-

Toluol

-

Dean-Stark-Apparatur

-

-

Schritt-für-Schritt-Protokoll:

-

Das Keton, Ethanolamin und PTSA werden in Toluol in einem Rundkolben gelöst, der mit einer Dean-Stark-Apparatur ausgestattet ist.

-

Die Mischung wird unter Rückfluss erhitzt, bis kein Wasser mehr abgeschieden wird (typischerweise 4-8 Stunden). Dies deutet auf die Bildung des Imins/Enamins hin.

-

Die Reaktion wird abgekühlt und das Lösungsmittel im Vakuum entfernt.

-

Das intermediäre Imin wird ohne weitere Reinigung in einem geeigneten hochsiedenden Lösungsmittel (z.B. Xylol) erhitzt, um die intramolekulare Cyclisierung und Dehydratisierung zu fördern.

-

Nach Abkühlen wird das Produkt durch Extraktion und anschließende Säulenchromatographie isoliert.

-

Zusammenfassung der synthetisierten Derivate (Beispieldaten)

Die folgende Tabelle fasst hypothetische Ergebnisse für eine Auswahl von Derivaten zusammen, um die Anwendbarkeit der Protokolle zu demonstrieren.

| Derivat-ID | Syntheseprotokoll | Ausbeute (%) | m/z (M+H)⁺ berechnet | m/z (M+H)⁺ gefunden |

| DP-S1 | Protokoll 1 (mit Phenylboronsäure) | 85 | 281.1899 | 281.1902 |

| DP-S2 | Protokoll 1 (mit 4-Methoxyphenylboronsäure) | 78 | 311.1999 | 311.2005 |

| DP-A1 | Protokoll 2 (mit Phenylacetylen) | 91 | 305.1900 | 305.1903 |

| DP-H1 | Protokoll 3 (mit Ethanolamin) | 65 | 308.1383 | 308.1388 |

Workflow für das biologische Screening

Nach der Synthese und Charakterisierung der Derivate ist der nächste Schritt die Evaluierung ihrer biologischen Aktivität. Ein standardisierter Workflow ist entscheidend für reproduzierbare und vergleichbare Ergebnisse.

Abbildung 2: Allgemeiner Workflow für das biologische Screening der Derivate-Bibliothek.

Protokoll 4: Allgemeines Vorgehen für das Primärscreening

-

Stammlösungen: Jede gereinigte Verbindung wird in Dimethylsulfoxid (DMSO) zu einer Konzentration von 10 mM gelöst.

-

Plattierung: Die Stammlösungen werden in 96- oder 384-Well-Platten für das Screening vorbereitet.

-

Assay-Durchführung: Die Verbindungen werden zu dem biologischen Assay (z.B. ein enzymatischer Assay oder ein zellbasierter Assay) in einer einzigen hohen Konzentration (z.B. 10 µM) gegeben.

-

Datenerfassung: Das Assay-Signal wird gemessen und mit Positiv- und Negativkontrollen verglichen.

-

Hit-Definition: Verbindungen, die eine vordefinierte Aktivitätsschwelle überschreiten (z.B. >50% Inhibition), werden als "Hits" klassifiziert.

-

Hit-Bestätigung: Die identifizierten Hits werden erneut getestet, um falsch-positive Ergebnisse auszuschließen.

-

Dosis-Wirkungs-Analyse: Bestätigte Hits werden in einer Verdünnungsreihe getestet, um ihre Potenz (IC₅₀ oder EC₅₀) zu bestimmen.

-

SAR-Analyse: Die Aktivitätsdaten werden mit den chemischen Strukturen korreliert, um zu verstehen, welche funktionellen Gruppen für die Aktivität verantwortlich sind. Dies leitet das Design der nächsten Generation von Analoga.

Referenzen

-

Antikörperinformationen und Protokolle. Davids Biotechnologie. Verfügbar unter: [Link]

-

Heterozyklen - Machen oder Modifizieren. (2020). YouTube. Verfügbar unter: [Link]

-

Kreuzkupplung. Wikipedia. Verfügbar unter: [Link]

-

Kleine Moleküle als Antigen. Davids Biotechnologie. Verfügbar unter: [Link]

-

Heterocyclen. Wikipedia. Verfügbar unter: [Link]

-

Heterocyclen-Synthese: Unerlässlich für komplexe Strukturen. (2021). CABB Chemicals. Verfügbar unter: [Link]

-

Synthese von Heterocyclen mit mehreren Heteroatomen. (2010). quimicaorganica.org. Verfügbar unter: [Link]

-

Übergangsmetall-katalysierte Kreuzkupplungsreaktionen mit funktionalisierten Organomagnesiumreagenzien. (2004). Dissertation, LMU München. Verfügbar unter: [Link]

-

Synthese, katalytische Kreuzkupplungsreaktionen und Folgechemie neuer σ-Organometallverbindungen und Oxalamidinatkomplexe. (2003). Dissertation, Universität Oldenburg. Verfügbar unter: [Link]

Sources

Application Notes and Protocols: 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one in Medicinal Chemistry

Abstract

1-(2-Bromophenyl)-4,4-dimethylpentan-3-one is a versatile, yet underexplored, chemical scaffold in medicinal chemistry. Its unique structural features, comprising a sterically hindered ketone and a reactive 2-bromophenyl moiety, present a valuable starting point for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of this compound. We will delve into its utility as a key intermediate in the synthesis of novel heterocyclic compounds, with a particular focus on the development of potential anticancer and anticonvulsant agents. Detailed, field-proven protocols, grounded in established synthetic methodologies for analogous aryl ketones, are provided to facilitate its exploration in drug discovery programs.

Introduction: The Strategic Value of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one

Aryl ketones are a cornerstone of modern drug development, serving as fundamental building blocks for a multitude of biologically active molecules.[1] The structural attributes of aryl ketones enable them to engage with a variety of biological targets, thereby influencing cellular pathways and biochemical processes.[1] The presence of a halogen atom, such as bromine, can significantly modulate a molecule's lipophilicity, electronic properties, and binding affinity for enzymes or receptors, making it an attractive feature for lead optimization in drug discovery.[1]

1-(2-Bromophenyl)-4,4-dimethylpentan-3-one is a bifunctional molecule that capitalizes on these features. The 2-bromophenyl group is primed for a range of cross-coupling reactions, while the ketone functionality allows for diverse chemical transformations to build molecular complexity. The bulky tert-butyl group provides steric hindrance, which can influence reaction selectivity and the conformational properties of the final products. This unique combination of features makes it a promising, albeit underutilized, scaffold for generating novel chemical entities.

Potential Therapeutic Applications and Synthetic Pathways

The strategic placement of the bromo and keto functionalities in 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one opens up a plethora of synthetic possibilities. Below, we explore its application in the synthesis of two important classes of heterocyclic compounds with established therapeutic potential: triazoles and quinolines.

Synthesis of Novel 1,2,4-Triazole Derivatives as Potential Anticancer Agents

Triazole derivatives are a critical class of heterocyclic compounds known for their wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2][3] The synthesis of novel 1,2,4-triazole derivatives from 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one can be envisioned through a multi-step synthetic sequence.

Protocol 1: Synthesis of 1-(2-Bromophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one

This protocol outlines a two-step process starting with the alpha-bromination of the parent ketone, followed by nucleophilic substitution with 1,2,4-triazole.

Step 1: α-Bromination of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one

-

Rationale: The introduction of a bromine atom at the alpha-position to the carbonyl group creates a reactive electrophilic site for subsequent nucleophilic attack by the triazole ring.

-

Procedure:

-

Dissolve 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude α-bromo ketone, which can be used in the next step without further purification.

-

Step 2: Synthesis of 1-(2-Bromophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one

-

Rationale: This step involves the nucleophilic substitution of the alpha-bromo ketone with 1,2,4-triazole to form the desired triazole derivative. This is a common method for the synthesis of N-substituted triazoles.[3]

-

Procedure:

-

Dissolve the crude α-bromo ketone from Step 1 (1 equivalent) in a polar aprotic solvent like acetonitrile.

-

Add 1,2,4-triazole (1.2 equivalents) and a mild base such as potassium carbonate (1.5 equivalents).

-

Stir the reaction mixture at 60-70 °C for 8-12 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure triazole derivative.

-

Hypothetical Anticancer Activity: The synthesized triazole derivatives could be screened for their in vitro cytotoxic effects against various human cancer cell lines, such as MCF-7 (breast), Hela (cervical), and A549 (lung), using the MTT assay.[3][4] The design of these compounds is inspired by the structures of known aromatase inhibitors like Letrozole and Anastrozole, which feature a triazole moiety.[3]

Data Presentation: Hypothetical IC50 Values of Synthesized Triazole Derivatives

| Compound | MCF-7 (µM) | Hela (µM) | A549 (µM) |

| Derivative 1 | 15.2 | 22.5 | 18.9 |

| Derivative 2 | 8.7 | 12.1 | 10.5 |

| Letrozole (Ref.) | 0.1 | 0.5 | 0.3 |

Visualization of Synthetic Workflow

Caption: Synthetic workflow for the preparation of a novel triazole derivative.

Synthesis of Novel Quinoline Derivatives as Potential Anticonvulsant Agents